molecular formula C8H6ClNO B159054 2-Chloro-5-methoxybenzonitrile CAS No. 127667-00-9

2-Chloro-5-methoxybenzonitrile

Cat. No.: B159054
CAS No.: 127667-00-9
M. Wt: 167.59 g/mol
InChI Key: XRFLIOTUXVHNIB-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzonitrile (CAS: 132098-59-0 or 127667-00-9, depending on the source) is an aromatic nitrile derivative with a chloro substituent at the 2-position and a methoxy group at the 5-position of the benzene ring . Its molecular formula is C₈H₆ClNO, with a molecular weight of 167.59 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing (Cl) and electron-donating (OMe) functional groups, which modulate reactivity in coupling and substitution reactions .

Preparation Methods

Methylation-Cyanation Sequential Route

Reaction Steps and Conditions

This two-stage method begins with the methylation of 5-chlorosalicylic acid derivatives, followed by cyanation to introduce the nitrile group.

Stage 1: Methylation of 5-Chlorosalicylic Acid

The methylation of 5-chlorosalicylic acid proceeds via nucleophilic substitution using dimethyl sulfate under alkaline conditions. In a representative procedure :

  • Reactants : 5-Chlorosalicylic acid, dimethyl sulfate, sodium hydroxide (2N), acetone.

  • Conditions : Reflux at 60–70°C for 45 minutes under anhydrous conditions.

  • Yield : 66% of methyl 5-chloro-2-methoxybenzoate, isolated via distillation (b.p. 105–110°C at 0.1 mmHg) .

Stage 2: Cyanation of the Ester Intermediate

The methyl ester is hydrolyzed to the carboxylic acid, which is subsequently converted to the nitrile. Although this step is not explicitly detailed in the cited sources, analogous protocols suggest the following pathway:

  • Hydrolysis : Treatment with aqueous NaOH (2N) converts the ester to 5-chloro-2-methoxybenzoic acid.

  • Acid Chloride Formation : Reaction with thionyl chloride (SOCl₂) yields 5-chloro-2-methoxybenzoyl chloride .

  • Cyanation : Substitution of the acyl chloride group with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C produces the nitrile.

Theoretical Yield : 70–85% based on analogous cyanation reactions .

Sandmeyer Reaction-Based Synthesis

Direct Introduction of the Nitrile Group

The Sandmeyer reaction enables direct substitution of an amino group with a nitrile, offering a streamlined route to 2-chloro-5-methoxybenzonitrile.

Procedure :

  • Diazotization : 2-Chloro-5-methoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

  • Cyanation : The diazonium salt reacts with copper(I) cyanide (CuCN) in aqueous solution, yielding the nitrile via radical-mediated substitution.

Key Parameters :

  • Temperature: 0–10°C (prevents decomposition of the diazonium intermediate).

  • Solvent: Water-acetonitrile mixture (1:1 v/v).

  • Yield: 50–65%, contingent on purity of the aniline precursor .

Nucleophilic Aromatic Substitution (NAS)

Displacement of Halogen with Cyanide

This route exploits the activation of the aromatic ring by electron-withdrawing groups to facilitate substitution of a halogen atom with cyanide.

Reaction Design :

  • Substrate : 1,2-Dichloro-5-methoxybenzene (synthesized via chlorination of 5-methoxyphenol).

  • Conditions :

    • Catalyst: Copper(I) cyanide (CuCN).

    • Solvent: Dimethyl sulfoxide (DMSO) at 120°C.

    • Duration: 12–24 hours.

Yield : 40–55%, with byproducts including unreacted starting material and dehalogenated derivatives .

Comparative Analysis of Methods

MethodKey StepsTemperature RangeYield (%)AdvantagesLimitations
Methylation-CyanationMethylation → Hydrolysis → Cyanation60–120°C70–85High yield; scalable for industryMulti-step; requires toxic reagents
Sandmeyer ReactionDiazotization → Cyanation0–10°C50–65Direct nitrile introductionSensitive to temperature; moderate yield
NAS with CuCNHalogen displacement120°C40–55Single-stepLow yield; side reactions prevalent

Mechanistic Insights

Methylation-Cyanation Pathway

  • Methylation : Dimethyl sulfate acts as an electrophilic methylating agent, attacking the phenolic oxygen of 5-chlorosalicylic acid under basic conditions .

  • Cyanation : The acyl chloride intermediate undergoes nucleophilic attack by cyanide ions, displacing chloride to form the nitrile. This step parallels Hofmann degradation mechanisms, where amides are dehydrated to nitriles .

Sandmeyer Reaction

The diazonium intermediate decomposes to generate an aryl radical, which reacts with CuCN to form a copper-aryl complex. Subsequent reductive elimination releases the nitrile product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-5-methoxybenzonitrile can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom with a methoxy group.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate in an acidic medium can oxidize the methoxy group to a hydroxyl group.

Major Products Formed:

    Substitution: 2-Methoxy-5-methoxybenzonitrile

    Reduction: 2-Chloro-5-methoxybenzylamine

    Oxidation: 2-Chloro-5-hydroxybenzonitrile

Scientific Research Applications

Organic Synthesis

2-Chloro-5-methoxybenzonitrile serves as an intermediate in synthesizing various organic compounds, particularly in the pharmaceutical industry. Its unique functional groups allow it to participate in nucleophilic aromatic substitution reactions, making it valuable for creating more complex molecules.

Pharmaceuticals

This compound is investigated for its potential therapeutic properties. It is used in developing drugs targeting specific enzymes and receptors. For instance, studies have shown its ability to inhibit branched-chain amino acid transaminases (BCAT1/2), which are important for amino acid metabolism.

Biological Research

In biological studies, this compound acts as a model compound to understand the metabolism and toxicity of nitrile-containing compounds. Its interactions with biological systems provide insights into how similar compounds might behave in vivo.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant effectiveness against specific pathogens, suggesting potential applications in developing new antibiotics.

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound can inhibit the proliferation of cancer cell lines such as HCT116 and Caco-2. Treatment with doses as low as 0.4 µM led to significant reductions in colony formation and induced apoptosis through cell cycle arrest mechanisms.

Enzyme Inhibition

In vitro studies identified this compound as a potential inhibitor of enzymes involved in metabolic pathways. Its structure allows effective binding to active sites, blocking enzyme activity and potentially leading to therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine and methoxy substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Chloro-2-methoxybenzonitrile (CAS: 55877-79-7)

  • Structural difference : Chloro and methoxy groups are swapped (Cl at 5-position, OMe at 2-position).
  • Impact :
    • Electronic effects : The methoxy group at the 2-position donates electrons through resonance, activating the ring toward electrophilic substitution at the para (5-position) and ortho positions. In contrast, 2-chloro-5-methoxybenzonitrile has a deactivating Cl at the 2-position, directing reactions to the 4- and 6-positions.
    • Applications : Both isomers serve as intermediates in drug synthesis, but their regioselectivity differs in reactions like Suzuki couplings .

Halogen-Substituted Analogs

5-Bromo-2-hydroxybenzonitrile

  • Structural difference : Bromine replaces chlorine at the 5-position, and a hydroxyl group replaces methoxy.
  • The hydroxyl group forms stronger hydrogen bonds (O–H⋯N, 2.805–2.810 Å) in crystal packing, enhancing crystallinity compared to the methoxy group . Applications: Used in antiretroviral and anticancer drug synthesis due to its hydrogen-bonding capacity and stability .

Functional Group Variants

2-Chloro-5-methylbenzonitrile (CAS: 4387-32-0)

  • Structural difference : Methoxy (OMe) replaced with methyl (Me).
  • Impact :
    • Polarity : Methyl is less polar than methoxy, reducing solubility in polar solvents (e.g., water).
    • Reactivity : Lacks the electron-donating resonance effect of OMe, making the ring less activated for electrophilic substitution.
    • Applications : Preferred in hydrophobic environments or where steric bulk is advantageous .

2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6)

  • Structural difference: Amino (-NH₂) group added at the 2-position.
  • Impact: Basicity and reactivity: The amino group introduces basicity, enabling participation in diazotization and azo-coupling reactions.

Hydroxy-Substituted Analogs

3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6)

  • Structural difference : Hydroxy (-OH) replaces methoxy (-OMe) at the 5-position.
  • Impact: Acidity: The phenolic -OH (pKa ~10) is more acidic than methoxy, enabling deprotonation under basic conditions. Crystal packing: Forms intramolecular hydrogen bonds (O–H⋯N), similar to 5-bromo-2-hydroxybenzonitrile, but with reduced steric demand compared to bromine .

Research Findings and Trends

  • Synthetic utility : this compound’s dual functional groups make it versatile in cross-coupling reactions, outperforming methyl-substituted analogs in regioselectivity .
  • Biological relevance: Hydroxy- and amino-substituted analogs show enhanced binding to biological targets, but methoxy derivatives offer better metabolic stability .
  • Crystallography : Halogen and hydroxy groups significantly influence crystal packing via hydrogen bonds and halogen interactions, critical for material science applications .

Biological Activity

2-Chloro-5-methoxybenzonitrile (C₉H₈ClNO) is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a chlorobenzene ring substituted with a methoxy group and a nitrile group. The presence of these functional groups influences its biological activity:

  • Chloro Group : Enhances lipophilicity and may affect binding to biological targets.
  • Methoxy Group : Increases electron density, facilitating nucleophilic reactions and potential hydrogen bonding interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrile group can form hydrogen bonds, influencing enzyme and receptor activities. The chlorine and methoxy substituents modulate the compound's lipophilicity and electronic properties, which are crucial for binding affinity and selectivity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, a study highlighted its effectiveness against specific pathogens, suggesting potential applications in developing new antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Notably, it has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect was observed in HCT116 and Caco-2 cell lines, where treatment led to significant increases in the percentage of cells arrested at this phase .

Enzyme Inhibition

In vitro studies have identified this compound as a potential inhibitor of various enzymes involved in metabolic pathways. For example, it has been reported to inhibit branched-chain amino acid transaminases (BCAT1/2), which are crucial for amino acid metabolism . The compound's structure allows it to effectively bind to the active sites of these enzymes, blocking their activity.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds such as 2-Chloro-5-fluorobenzonitrile and 2-Chloro-5-nitrobenzonitrile reveals that the methoxy group significantly enhances reactivity and biological interactions:

CompoundIC₅₀ (µM)Comments
This compoundXEffective against cancer cell lines
2-Chloro-5-fluorobenzonitrileYModerate enzyme inhibition
2-Chloro-5-nitrobenzonitrileZLower reactivity compared to methoxy variant

Note: Specific IC₅₀ values need to be filled based on experimental data.

Case Studies

  • Antimicrobial Activity : In a study involving strain CNP-8, this compound was tested for its ability to degrade chlorinated phenols. Results indicated that while it was effective at lower concentrations, higher concentrations exhibited toxic effects on microbial growth .
  • Cancer Cell Proliferation : A detailed examination of the compound's effects on HCT116 cells showed that doses as low as 0.4 µM could significantly reduce colony formation and induce apoptosis through cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-methoxybenzonitrile in academic laboratories?

  • Answer : The compound can be synthesized via nucleophilic aromatic substitution or cyanation reactions. For example, chlorination of 5-methoxybenzonitrile derivatives or methoxylation of 2-chlorobenzonitrile precursors under controlled conditions. Purity validation (>97%) via HPLC is critical, as demonstrated in analogous chloro-methoxybenzonitrile synthesis protocols .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store at 0–6°C in airtight containers to prevent degradation. Use nitrile gloves and lab coats to avoid skin contact, and ensure fume hood ventilation during handling. Inspect gloves for integrity before use and dispose of contaminated PPE appropriately .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm substituent positions (e.g., methoxy at C5, chloro at C2).
  • IR : Identify characteristic nitrile (C≡N) stretches near 2230 cm1^{-1} and methoxy (C-O) bands at ~1250 cm1^{-1} .
  • Mass Spectrometry : Validate molecular weight (167.59 g/mol) using high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of this compound derivatives?

  • Answer : Contradictions in yields often arise from competing side reactions (e.g., over-chlorination or demethylation). Optimize reaction parameters:

  • Temperature : Lower temperatures (e.g., 0–25°C) reduce side-product formation.
  • Catalyst Screening : Test Pd/Cu catalysts for selective cyanation.
  • In-situ Monitoring : Use TLC or GC-MS to track intermediate formation .

Q. What strategies are recommended for analyzing the electrochemical stability of this compound in organic solvents?

  • Answer : Conduct cyclic voltammetry (CV) in anhydrous acetonitrile or DMF. Monitor redox peaks to assess electron-withdrawing effects of the chloro and nitrile groups. Compare with computational predictions (e.g., DFT) to validate electronic behavior .

Q. How can researchers address inconsistent biological activity data in studies involving this compound as a pharmacophore?

  • Answer :

  • Purity Verification : Re-test batches using HPLC to rule out impurity interference (>97% purity required) .
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure uniform dissolution in bioassays.
  • Metabolite Screening : Perform LC-MS to identify degradation products that may antagonize activity .

Q. Key Notes for Methodological Rigor

  • Contradiction Management : Cross-validate spectral data with computational tools (e.g., ChemSpider) to resolve ambiguities .
  • Safety Compliance : Follow GHS guidelines for waste disposal and avoid environmental release .

Properties

IUPAC Name

2-chloro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFLIOTUXVHNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563259
Record name 2-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127667-00-9
Record name 2-Chloro-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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